Deutetrabenazine metabolite M4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deutetrabenazine metabolite M4, The precise mechanism by which Deutetrabenazine (deutetrabenazine) exerts its anti-chorea effects is unknown but is believed to be related to its effect as a reversible depletor of monoamines (such as dopamine, serotonin, norepinephrine, and histamine) from nerve terminals. The major circulating metabolites (α-dihydrotetrabenazine [HTBZ] and β-HTBZ) of deutetrabenazine, are reversible inhibitors of VMAT2, resulting in decreased uptake of monoamines into synaptic vesicles and depletion of monoamine stores.
Scientific Research Applications
Pharmacokinetic and Metabolic Profile
Deutetrabenazine is a deuterated form of tetrabenazine and is the first deuterated drug to receive US regulatory approval. It's used for treating chorea in Huntington’s disease and tardive dyskinesia. Studies have shown that deutetrabenazine has a superior pharmacokinetic profile compared to tetrabenazine, with a longer elimination half-life and increased ratio of active-to-inactive metabolites. This superior profile is due to specific deuteration, which provides significant benefits to patients (Schneider et al., 2020).
Efficacy in Controlling Chorea
Deutetrabenazine has been shown to be effective in controlling chorea associated with Huntington disease. A study indicated that patients treated with deutetrabenazine had significantly improved chorea scores compared to those on placebo (Frank et al., 2016).
Pharmacokinetics Under Potent CYP2D6 Inhibition
Research has assessed the effect of paroxetine, a potent CYP2D6 inhibitor, on the pharmacokinetics and safety of deutetrabenazine and its metabolites. The study found that paroxetine increased exposure of the deuterated active metabolites, but to a lesser extent compared to tetrabenazine, suggesting reduced drug interaction burdens (Schneider et al., 2021).
Safety and Tolerability
Deutetrabenazine has been generally well-tolerated in clinical trials, with adverse event rates similar to placebo. This includes trials in Huntington’s disease, tardive dyskinesia, and Tourette syndrome. The safety profile highlights its potential as a more tolerable alternative to tetrabenazine (Paton, 2017).
Comparative Studies
There have been comparative studies between tetrabenazine and deutetrabenazine, often focusing on their efficacy and tolerability. These studies are important for understanding the nuanced differences and potential benefits of deutetrabenazine over its non-deuterated counterpart (Rodrigues et al., 2017).
properties
CAS RN |
1688661-95-1 |
---|---|
Product Name |
Deutetrabenazine metabolite M4 |
Molecular Formula |
C19H21D6NO4 |
Molecular Weight |
339.46 |
IUPAC Name |
((3R,11bR)/(3S,11bS))-3-(2-Hydroxy-2-methylpropyl)-9,10-di(methoxy-d3)-1,3,4,6,7,11b-hexahydro-pyrido(2,1-a)isoquinolin-2-one |
InChI |
InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m0/s1/i3D3,4D3 |
InChI Key |
WSSKRNHJTRPOTQ-AINJZBCCSA-N |
SMILES |
O=C([C@@H](CC(C)(O)C)C1)C[C@]2([H])N1CCC3=C2C=C(OC([2H])([2H])[2H])C(OC([2H])([2H])[2H])=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Deutetrabenazine metabolite M4; D6-tetrabenazine metabolite M4; Deuterated monohydroxy tetrabenazine; SD-1018; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.